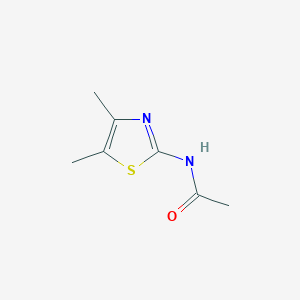
2,3,4,5,6-Pentamethylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide involves methods such as slow evaporation crystal growth and reactions with primary amines at room temperature. These processes highlight the chemical versatility and reactivity of sulfonohydrazide derivatives, suggesting a complex but achievable synthesis pathway for 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide under specific conditions (Sasikala et al., 2017); (Doshi & Edwards, 1979).
Molecular Structure Analysis
Spectroscopic and DFT-based computational studies have been used to analyze the molecular electronic structural characteristics of similar compounds, revealing the presence of stabilizing intramolecular donor-acceptor interactions and hydrogen bonds. These findings suggest that 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide could exhibit similar intra-molecular interactions, contributing to its stability and potential nonlinear optical properties (Sasikala et al., 2017).
Chemical Reactions and Properties
The reactivity of sulfonohydrazide derivatives with primary amines, as well as their ability to form derivatives for gas chromatography analysis, hints at the reactive and versatile nature of these compounds. This suggests that 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide may undergo various chemical reactions, potentially leading to a wide range of derivatives with differing properties (Doshi & Edwards, 1979).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have synthesized various novel compounds utilizing derivatives similar to 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide, aiming to explore their potential biological activities. For example, the synthesis and evaluation of Schiff bases derived from 1,2,4-triazoles have been explored for their antiproliferative effect against human cancer cell lines, highlighting the utility of related compounds in the development of potential anticancer agents (Kumar, Mohana, & Mallesha, 2013). Another study focused on the design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents, presenting compounds with significant inhibitory activity against Mycobacterium tuberculosis (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).
Analytical and Detection Methods
Advancements in analytical chemistry have also been reported, with the development of a chromogenic system for measuring hydrogen peroxide, demonstrating the importance of related sulfonohydrazide derivatives in enhancing the detection accuracy of biological and chemical assays (Fossati & Prencipe, 2010). This approach underlines the potential for employing such compounds in the development of more efficient diagnostic tools.
Material Science Applications
In the context of materials science, the engineering of hydrogen-bonded molecular crystals built from hexaphenylbenzene and related compounds has been studied, indicating the structural importance of sulfonohydrazide derivatives in the creation of novel materials with predetermined properties (Maly, Gagnon, Maris, & Wuest, 2007). Such materials could find applications in a variety of fields, including electronics, photonics, and drug delivery systems.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-6-7(2)9(4)11(10(5)8(6)3)16(14,15)13-12/h13H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXWVWVTZYRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NN)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentamethylbenzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)



![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)


![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)


![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)
